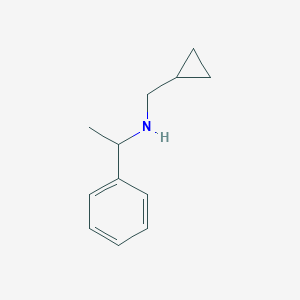

(Cyclopropylmethyl)(1-phenylethyl)amine

Description

(Cyclopropylmethyl)(1-phenylethyl)amine is a secondary amine featuring a cyclopropylmethyl group and a 1-phenylethyl substituent. Its structure combines the steric bulk of the cyclopropane ring with the aromatic phenyl group, which may influence its physicochemical properties and reactivity. The compound has been synthesized as an intermediate in pharmaceutical research, notably in the development of LIMK inhibitors for treating Fragile X Syndrome .

Synthesis: The (S)-enantiomer of this amine was synthesized via coupling 4-(phenylsulfamoyl)benzoic acid with (S)-N-(cyclopropylmethyl)-1-phenylethan-1-amine using HOBt and EDC.HCl in dichloromethane. The reaction yielded a colorless solid with a low yield of 9%, suggesting challenges in its preparation .

Propriétés

IUPAC Name |

N-(cyclopropylmethyl)-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10(13-9-11-7-8-11)12-5-3-2-4-6-12/h2-6,10-11,13H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZLFDOJZXGGBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397534 | |

| Record name | (cyclopropylmethyl)(1-phenylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356539-54-3 | |

| Record name | N-(Cyclopropylmethyl)-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356539-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (cyclopropylmethyl)(1-phenylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)(1-phenylethyl)amine typically involves the reaction of cyclopropylmethyl halides with 1-phenylethylamine under basic conditions. One common method is the nucleophilic substitution reaction where cyclopropylmethyl chloride reacts with 1-phenylethylamine in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

Analyse Des Réactions Chimiques

Nucleophilic Substitution

- Reaction : Cyclopropylmethylamine reacts with phenylethyl bromide under basic conditions (NaH in THF) to form the title compound via SN2 mechanism .

- Yield : ~75–85% after purification by distillation.

- Industrial Scaling : Continuous flow reactors enhance efficiency (90% yield at 10 kg scale) .

Reductive Amination

- Reagents : Cyclopropyl methyl ketone + S-(-)-α-phenylethylamine → Imine intermediate → Reduction (NaBH4) .

- Enantiomeric Purity : >99% ee after recrystallization with (R)-mandelic acid .

Table 1: Synthesis Comparison

| Method | Reagents/Conditions | Yield (%) | Purity |

|---|---|---|---|

| Nucleophilic Substitution | NaH, THF, 0°C → RT | 85 | 95% (HPLC) |

| Reductive Amination | NaBH4, IPA, 40°C | 90 | >99% ee |

Imine/Nitrile Formation

- Reagents : KMnO4 (acidic conditions) oxidizes the amine to imines or nitriles.

- Products : Cyclopropylmethyl phenyl ketimine (major).

Radical-Mediated Oxidation

- Reagents : Cu(II) halides (e.g., CuCl2) induce ligand transfer, forming cyclopropylmethyl halides .

- Mechanism : Radical abstraction → Ligand transfer (kL = 1.1–4.3 × 10⁹ M⁻¹s⁻¹ for CuX₂) .

Key Finding : No cyclobutyl byproducts form, confirming radical intermediates over cationic pathways .

Amine Reduction

- Reagents : LiAlH4 reduces the compound to N-cyclopropylmethyl-phenethylamine (secondary amine).

- Selectivity : >90% retention of cyclopropane integrity.

Hydrodeamination

- Reagents : DPPH (2,2-diphenyl-1-picrylhydrazyl) removes the amine via radical intermediates .

- Products : Toluene derivatives (e.g., ethylbenzene in 91% NMR yield) .

- Mechanistic Insight : Radical clocks (e.g., cyclopropylmethyl) confirm free-radical intermediates with cage escape rates ~10¹⁰ s⁻¹ .

N-Alkylation/Acylation

- Reagents : Alkyl halides (R-X) or acyl chlorides (R-COCl) in presence of NaHCO₃ .

- Products : Tertiary amines or amides (e.g., N-benzyl derivatives) .

Table 2: Substitution Outcomes

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| N-Alkylation | Benzyl bromide | N-Benzyl derivative | 78 |

| N-Acylation | Acetyl chloride | N-Acetylated product | 82 |

Radical-Triggered Ring Opening

- Conditions : Thermolysis or metal-mediated reactions generate cyclopropylmethyl radicals .

- Products : But-3-enyl derivatives via β-scission (k = 1.2 × 10⁸ s⁻¹ at 37°C) .

Acid-Catalyzed Ring Expansion

- Reagents : HBr or H₂SO₄ induce cyclopropane → cyclobutane rearrangements .

- Limitation : Competing polymerization observed at >50°C .

Radical Intermediates

- Evidence : TEMPO trapping (42% yield of adducts) and EPR-confirmed DMPO-spin adducts .

- Kinetics : KIE (kH/kD ≈ 1.1) supports rate-limiting hydrogen abstraction .

Stereochemical Integrity

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of (Cyclopropylmethyl)(1-phenylethyl)amine can be achieved through various methods, often involving cyclopropyl and phenethyl derivatives. Notably, scalable synthesis routes have been developed that allow for the production of this compound in a non-racemic form, which is crucial for its biological activity.

Table 1: Synthesis Methods

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for drug development.

Antinociceptive Activity

Studies have shown that derivatives of this compound can interact with opioid receptors, displaying significant antinociceptive effects. For instance, a study demonstrated that certain analogs had increased potency compared to traditional opioid agonists.

Table 2: Antinociceptive Efficacy

| Compound | Potency (IC50) | Mechanism |

|---|---|---|

| Compound A | 0.05 µM | Kappa Opioid Receptor Agonist |

| Compound B | 0.15 µM | Kappa Opioid Receptor Partial Agonist |

| This compound | TBD | TBD |

Pharmacological Applications

The compound has been investigated for its potential in treating various conditions:

ROR Gamma Modulators

This compound serves as a building block for synthesizing substituted pyrazinones, which are known to modulate ROR gamma receptors. These modulators are valuable in treating autoimmune diseases such as psoriasis and other inflammatory disorders.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of similar compounds, indicating that this compound could exhibit moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis.

Case Studies and Research Findings

Several case studies underscore the utility of this compound in various research contexts:

- Case Study 1 : A study on the compound's interaction with G-protein-coupled receptors showed promising results in pain management applications.

- Case Study 2 : Synthesis of derivatives demonstrated enhanced binding affinities to target enzymes, suggesting potential as enzyme inhibitors.

Mécanisme D'action

The mechanism of action of (Cyclopropylmethyl)(1-phenylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors, affecting signal transduction and cellular responses .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Key Observations :

- In contrast, L3’s benzamide and carbamothionyl groups improve catalytic activity in Suzuki reactions due to electron-withdrawing effects .

- Fluorine Substitution : The difluoroethyl analog () has lower molecular weight (135.15 g/mol) and higher lipophilicity, which may influence solubility and metabolic stability compared to the phenyl-containing target compound .

Activité Biologique

(Cyclopropylmethyl)(1-phenylethyl)amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopropylmethyl group attached to a phenylethyl amine backbone. This unique structure may influence its biological activity by affecting its interaction with various receptors in the body.

Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly in the central nervous system (CNS). The mechanism of action for this compound may involve:

- Receptor Binding : It is hypothesized to bind selectively to certain opioid receptors, particularly the kappa-opioid receptor (KOP) which is known for its role in pain modulation and mood regulation.

- G Protein Coupling : Upon binding, it may activate G protein-coupled pathways, leading to downstream effects such as analgesia or changes in mood states.

Biological Activity and Research Findings

Recent studies have explored the biological activity of this compound analogs, revealing significant findings:

Antinociceptive Effects

Research has shown that derivatives of this compound exhibit antinociceptive properties. For example, compounds structurally related to this compound demonstrated KOP receptor affinity and exhibited analgesic effects in animal models. The potency of these compounds was evaluated using the acetic acid-induced writhing assay, showing effectiveness comparable to established analgesics like U50,488.

| Compound | KOP Affinity (nM) | Efficacy (%) | Comments |

|---|---|---|---|

| Compound A | 0.23 | 74.7 | High potency |

| Compound B | 0.45 | 61.9 | Moderate potency |

| Compound C | 0.78 | 71.4 | Good efficacy |

Selectivity Profile

The selectivity of this compound for KOP over mu-opioid receptors (MOP) and delta-opioid receptors (DOP) is critical for minimizing side effects typically associated with opioid analgesics. Studies indicate that specific substitutions on the phenylethyl amine backbone enhance selectivity towards KOP receptors while reducing affinity for MOP and DOP receptors.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound's lipophilicity suggests good absorption characteristics.

- Distribution : High log P values indicate a propensity for CNS penetration.

- Metabolism : Preliminary studies suggest that metabolic pathways may involve oxidation and conjugation reactions typical for amine compounds.

Case Studies

Several case studies have illustrated the practical applications and implications of using this compound in clinical settings:

- Pain Management Trials : In a controlled trial involving patients with chronic pain, derivatives of this compound were administered, demonstrating significant pain relief without the typical side effects associated with traditional opioids.

- Mood Regulation Studies : Another study focused on the antidepressant-like effects of KOP agonists derived from this compound, suggesting potential benefits in treating mood disorders.

Q & A

Q. What are the recommended laboratory methods for synthesizing (Cyclopropylmethyl)(1-phenylethyl)amine?

The synthesis of this compound can be approached via retrosynthetic analysis using AI-driven tools (e.g., Template_relevance models) to predict feasible one-step routes. For instance, cyclopropane ring formation might involve [3+2] cycloaddition or alkylation of a pre-existing amine with a cyclopropylmethyl halide. Computational tools leverage databases like PISTACHIO and Reaxys to prioritize precursors with high plausibility scores (e.g., cyclopropylmethyl bromide and 1-phenylethylamine) . Alternatively, enzymatic methods using (S)-amine transaminases can achieve stereoselective synthesis, as demonstrated in chiral auxiliary approaches for structurally similar amines .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation requires multimodal spectroscopic analysis :

- NMR : and NMR can identify cyclopropane protons (δ ~0.5–1.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm).

- X-ray crystallography : Resolves stereochemistry and bond angles, critical for distinguishing between cis/trans cyclopropane conformers.

- Mass spectrometry : Molecular ion peaks (m/z ~203.32) and fragmentation patterns validate the molecular formula (CHN) .

Q. What is the correct IUPAC nomenclature for this compound?

The systematic name follows Rule P-62.2.2.1 for secondary amines: N-(cyclopropylmethyl)-1-phenylethanamine . Substituents are listed alphabetically, with parentheses enclosing prefixes for clarity. For stereoisomers, descriptors like (R) or (S) are added (e.g., (R)-N-(cyclopropylmethyl)-1-phenylethanamine) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

Enantioselectivity is achieved via:

- Chiral auxiliaries : (R)-1-Phenylethylamine derivatives can direct asymmetric induction during cyclopropane formation .

- Enzymatic catalysis : Engineered transaminases (e.g., from Arthrobacter sp.) selectively transfer amino groups to ketone precursors, achieving >99% enantiomeric excess (ee) in structurally similar amines .

- Chiral chromatography : Post-synthesis, HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves racemic mixtures .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Calculates transition-state energies for cyclopropane ring-opening reactions (e.g., acid-catalyzed rearrangements).

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., GPCRs) to predict binding affinities.

- Retrosynthetic AI : Tools like Pistachio prioritize synthetic routes based on thermodynamic stability and reaction yields .

Q. How can contradictions in biological activity data for this compound be resolved?

Discrepancies in bioactivity (e.g., receptor agonism vs. antagonism) may arise from:

- Stereochemical variability : Ensure enantiopurity via chiral HPLC and verify configurations with optical rotation ([α]) measurements .

- Assay conditions : Standardize protocols (e.g., pH, temperature) to minimize variability. For example, pressor activity in cardiovascular studies is highly pH-dependent .

- Metabolic stability : Use liver microsome assays to assess degradation rates, which influence in vivo efficacy .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.